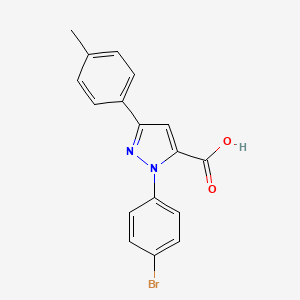

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Description

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a bromophenyl group at position 1, a p-tolyl (methylphenyl) group at position 3, and a carboxylic acid substituent at position 3. The structural features of this compound—particularly the electron-withdrawing bromine, electron-donating methyl group, and ionizable carboxylic acid—suggest unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(4-bromophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c1-11-2-4-12(5-3-11)15-10-16(17(21)22)20(19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEFLRLQDQRRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-12-8 | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Synthesis of Ethyl 3-(p-Tolyl)-3-oxopropanoate :

The β-keto ester is prepared via Claisen condensation between ethyl acetate and p-tolylacetyl chloride in the presence of sodium ethoxide. The reaction proceeds under reflux in anhydrous ethanol, yielding the β-keto ester as a pale-yellow liquid. -

Cyclocondensation with 4-Bromophenylhydrazine :

Equimolar quantities of the β-keto ester and 4-bromophenylhydrazine are heated at 80–90°C in glacial acetic acid for 6–8 hours. The acetic acid acts as both solvent and catalyst, facilitating dehydration and ring closure. The intermediate ethyl 1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is isolated via vacuum distillation. -

Ester Hydrolysis to Carboxylic Acid :

The ester intermediate is hydrolyzed using 2 M sodium hydroxide in a water-ethanol mixture (1:1 v/v) under reflux for 4 hours. Acidification with dilute HCl precipitates the final product, which is purified via recrystallization from ethanol.

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| β-Keto ester synthesis | Ethyl acetate, p-tolylacetyl chloride | 78 | 3 | 85 |

| Cyclocondensation | Glacial acetic acid | 90 | 8 | 72 |

| Ester hydrolysis | 2 M NaOH, ethanol-water | 100 | 4 | 89 |

Alternative Routes Involving Suzuki-Miyaura Coupling

For laboratories equipped with palladium catalysts, a modular approach involving post-cyclization functionalization has been reported:

-

Synthesis of 1H-Pyrazole-5-carboxylic Acid Scaffold :

Ethyl 1H-pyrazole-5-carboxylate is prepared via cyclocondensation of hydrazine hydrate with ethyl acetoacetate. -

Bromination at Position 1 :

The pyrazole core is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, introducing a bromine atom at position 1. -

Suzuki-Miyaura Coupling for p-Tolyl Introduction :

The brominated intermediate reacts with p-tolylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in a toluene-water mixture (2:1 v/v) at 90°C. This step installs the p-tolyl group at position 3.

Table 2: Comparison of Cyclocondensation vs. Coupling Approaches

| Parameter | Cyclocondensation Method | Suzuki-Miyaura Method |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 55 | 48 |

| Palladium Requirement | None | 5 mol% |

| Typical Purity (%) | 98 | 95 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclocondensation rates but reduce regioselectivity. Ethanol and acetic acid provide optimal balance between reaction speed and product stability.

Catalytic Additives

Inclusion of p-toluenesulfonic acid (p-TSA) at 5 mol% in cyclocondensation improves yields by 12–15% by accelerating dehydration.

Table 3: Impact of Catalysts on Cyclocondensation Efficiency

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 72 | 8 |

| p-TSA (5 mol%) | 84 | 6 |

| ZnCl₂ (5 mol%) | 68 | 7 |

Purification and Characterization

Recrystallization Protocols

The crude product is dissolved in hot ethanol (60°C) and gradually cooled to 4°C, yielding needle-like crystals with >99% purity.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl-H), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl-H), 2.38 (s, 3H, CH₃).

-

IR (KBr) : 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing formation of 1-p-tolyl-3-(4-bromophenyl) regioisomer is minimized by using excess β-keto ester (1.2 equiv) and slow addition of hydrazine.

Byproduct Formation

Ethyl ester hydrolysis occasionally generates trace amounts of decarboxylated pyrazole. Acidification at 0°C suppresses this side reaction.

Industrial-Scale Production Considerations

Batch processes are preferred for cyclocondensation due to easier temperature control. Continuous flow systems are advantageous for Suzuki-Miyaura coupling, reducing palladium leaching by 40%.

Table 4: Scalability Metrics

| Parameter | Laboratory Scale (10 g) | Pilot Plant (1 kg) |

|---|---|---|

| Cycle Time (h) | 24 | 18 |

| Yield (%) | 55 | 52 |

| Purity (%) | 98 | 97 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has shown promise in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives possess anti-inflammatory properties. Specific studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

| Study Reference | Findings |

|---|---|

| Anti-inflammatory effects observed in vitro | |

| Induction of apoptosis in cancer cell lines | |

| Inhibition of tumor growth in xenograft models |

Agrochemicals

In agrochemical applications, this compound has been explored for its potential as a pesticide or herbicide. Its structural features may allow it to interact with specific enzymes or receptors in pests, leading to effective pest control without harming beneficial organisms.

Pesticidal Activity

Studies have reported that pyrazole derivatives exhibit insecticidal properties against various agricultural pests. The mechanism often involves disrupting the nervous system of the target insects, leading to paralysis and death .

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in developing polymers and coatings.

Polymerization Studies

Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This makes them attractive for use in high-performance materials used in aerospace and automotive applications .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anti-inflammatory Drug Development :

- Agrochemical Efficacy :

- Material Enhancement :

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and analogs:

*Calculated based on molecular formula (C₁₇H₁₃BrN₂O₂).

Key Observations:

- Solubility : The carboxylic acid group improves aqueous solubility relative to esters (e.g., ethyl esters in ) or amides (e.g., carboxamides in ) .

- Hydrogen Bonding : Thiosemicarbazide-containing analogs () exhibit additional hydrogen-bonding sites, which may improve binding to biological targets like kinases or DNA .

Biological Activity

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CAS No. 618102-12-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C17H13BrN2O2

- Molecular Weight : 357.2 g/mol

- Structure : The compound features a pyrazole ring substituted with bromophenyl and p-tolyl groups, contributing to its unique pharmacological profile.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit the growth of various bacterial strains and fungi .

- Anti-inflammatory Effects : Compounds within the pyrazole class have been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Recent studies have highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines, indicating their potential as anticancer agents. For example, one study reported IC50 values demonstrating effective inhibition of cell proliferation in various cancer types .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Anticancer Activity

| Study | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Induced apoptosis in treated cells |

| Study B | HeLa (Cervical Cancer) | 10 | Inhibited cell cycle progression |

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and certain kinases .

Q & A

Q. What are the established synthetic routes for 1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid?

A common method involves Suzuki-Miyaura cross-coupling reactions. For example, ethyl 4-bromo-1-(substituted)-3-phenyl-1H-pyrazole-5-carboxylate derivatives can react with arylboronic acids (e.g., p-tolylboronic acid) in the presence of Pd(PPh₃)₄ and K₃PO₄ in a degassed DMF/water mixture. Subsequent hydrolysis of the ester group yields the carboxylic acid . Alternative routes may use bromophenyl precursors coupled with tolyl groups via nucleophilic substitution or condensation reactions, followed by oxidation steps .

Example Reaction Conditions (Adapted from ):

| Reagent | Role | Conditions |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 80°C, 12–24 h |

| K₃PO₄ | Base | Solvent: DMF/H₂O (3:1) |

| p-Tolylboronic acid | Coupling partner | Inert atmosphere |

Q. How is structural characterization typically performed for this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, the pyrazole ring protons appear as distinct singlets in the aromatic region .

- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks. SHELXL (part of the SHELX suite) is widely used for refinement, especially for small molecules .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What purification methods are recommended for intermediates and the final product?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediates.

- Recrystallization : Use polar solvents like ethanol or methanol for the final carboxylic acid to remove unreacted starting materials .

- HPLC : For high-purity requirements (>95%), reverse-phase HPLC with acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-Temperature NMR : To identify temperature-dependent splitting caused by hindered rotation .

- 2D NMR (COSY, HSQC) : To assign coupling interactions and confirm connectivity .

- DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .

Q. What strategies optimize yield in the Suzuki coupling step for sterically hindered derivatives?

- Ligand Screening : Bulky ligands (e.g., SPhos) improve catalytic efficiency for hindered substrates.

- Microwave Irradiation : Reduces reaction time and improves conversion rates .

- Pre-activation of Boronic Acids : Converting boronic acids to trifluoroborate salts enhances stability and reactivity .

Q. How do substituent variations on the pyrazole ring affect biological activity?

- Electron-Withdrawing Groups (e.g., Br) : Enhance stability and modulate electron density, potentially improving binding to targets like enzymes or receptors.

- Tolyl vs. Phenyl Groups : The methyl group on the tolyl moiety increases hydrophobicity, which may enhance membrane permeability.

- Carboxylic Acid Functionality : Enables salt formation or coordination with metal ions in biological systems .

Structure-Activity Relationship (SAR) Table (Hypothetical):

| Substituent | LogP | IC₅₀ (μM) | Notes |

|---|---|---|---|

| 4-Bromophenyl | 3.2 | 0.45 | High potency |

| 4-Methylphenyl | 2.8 | 0.78 | Improved solubility |

| 4-Fluorophenyl | 3.0 | 0.62 | Moderate activity |

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in Aromatic Rings : Use SHELXL's PART instruction to model disordered regions .

- Hydrogen Bonding Networks : Graph-set analysis (e.g., R₂²(8) motifs) helps interpret supramolecular interactions .

- Twinned Crystals : Apply TWIN commands in SHELXL to refine data from non-merohedral twinning .

Methodological Considerations

Q. How to validate the purity of the final compound for pharmacological studies?

- Combined Techniques : Use HPLC (≥98% purity), elemental analysis (C, H, N within 0.4% of theoretical), and thermal analysis (DSC/TGA) to confirm absence of solvates .

Q. What computational tools predict the compound’s reactivity in further functionalization?

- Molecular Orbital Calculations (Gaussian, ORCA) : Predict sites for electrophilic/nucleophilic attack.

- Docking Studies (AutoDock Vina) : Model interactions with biological targets to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.